5-Bromopyridine-3-sulfonamide

Catalog No.
S686326
CAS No.
62009-33-0
M.F
C5H5BrN2O2S
M. Wt
237.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyridine-3-sulfonamide

CAS Number

62009-33-0

Product Name

5-Bromopyridine-3-sulfonamide

IUPAC Name

5-bromopyridine-3-sulfonamide

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

ZJAYGKNATMSZHZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)S(=O)(=O)N

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)N
  • While the compound can be found on chemical databases like PubChem [] and commercially available from suppliers like Sigma-Aldrich [] and Santa Cruz Biotechnology [], no scientific publications or research directly mentioning its use were identified.

Potential Applications based on structural similarity:

Since 5-Bromopyridine-3-sulfonamide possesses a pyridine ring and a sulfonamide group, it might share some properties with other pyridine-based compounds and sulfonamides used in research.

  • Pyridine Ring: Pyridine rings are a common scaffold in various bioactive molecules, including pharmaceuticals and agrochemicals.
  • Sulfonamide Group: Sulfonamides are a class of functional groups known for their diverse biological activities, including antibacterial and anti-cancer properties [].

Therefore, based on the presence of these functional groups, 5-Bromopyridine-3-sulfonamide could be hypothesized to have potential applications in areas like:

  • Medicinal Chemistry: As a building block for the development of new drugs with various biological activities.
  • Material Science: As a precursor for the synthesis of functional materials with specific properties.

5-Bromopyridine-3-sulfonamide is an organic compound characterized by the presence of a bromine atom and a sulfonamide functional group attached to a pyridine ring. Its molecular formula is C5H6BrN3O2SC_5H_6BrN_3O_2S, and it possesses a molecular weight of approximately 232.09 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents due to its unique structural features.

, including nucleophilic substitutions and electrophilic aromatic substitutions. The sulfonamide group is particularly reactive, allowing for the formation of various derivatives. For instance, it can react with amines to form sulfonamide derivatives, which are crucial in drug design and synthesis.

Example Reaction

A typical reaction involves the treatment of 5-bromopyridine-3-sulfonamide with an amine under acidic conditions to yield substituted sulfonamides. The general reaction can be represented as follows:

5 Bromopyridine 3 sulfonamide+AmineSubstituted Sulfonamide+HCl\text{5 Bromopyridine 3 sulfonamide}+\text{Amine}\rightarrow \text{Substituted Sulfonamide}+\text{HCl}

Research indicates that 5-bromopyridine-3-sulfonamide exhibits antibacterial properties, similar to other sulfonamides. Sulfonamides generally work by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. The compound's specific biological activity may vary based on its structural modifications and the presence of substituents.

Toxicity

While sulfonamides are effective antibacterial agents, they can also induce adverse effects such as allergic reactions and skin conditions like Stevens-Johnson syndrome when used in high doses .

Several synthetic routes have been developed for 5-bromopyridine-3-sulfonamide, often involving the bromination of pyridine followed by sulfonation.

General Synthesis Steps

  • Bromination: Bromination of pyridine at the 5-position using bromine or brominating agents.
  • Sulfonation: Reaction with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
  • Amidation: Treatment with ammonia or amines to form the final sulfonamide product.

A specific synthesis route has been documented where 2-amino-5-bromopyridine-3-sulfonamide is synthesized through a multi-step process involving intermediate formation and purification steps.

5-Bromopyridine-3-sulfonamide finds applications primarily in medicinal chemistry as a precursor for various pharmaceuticals. Its derivatives are explored for their potential use in treating bacterial infections and other diseases due to their antibacterial properties.

Potential Uses

  • Antibacterial Agents: As part of new drug formulations targeting resistant bacterial strains.
  • Research: Used in studies related to metabolic pathways involving folic acid synthesis in bacteria.

Studies on the interactions of 5-bromopyridine-3-sulfonamide with biological targets have shown that it can effectively inhibit certain enzymes involved in bacterial metabolism. Its interactions are often evaluated through biochemical assays that assess its inhibitory effects on bacterial growth.

Key Findings

Research suggests that modifications to the compound's structure can enhance its biological activity, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 5-bromopyridine-3-sulfonamide, each possessing unique properties and applications:

Compound NameSimilarity IndexKey Features
Pyridine-4-sulfonyl chloride hydrochloride0.72Used in similar synthetic pathways
6-Chloro-4-methylpyridine-3-sulfonyl chloride0.68Exhibits different antibacterial properties
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine0.66Potentially more reactive due to additional halogen
Pyridine-3-sulfonyl chloride hydrochloride0.84Shares similar reactivity patterns

Uniqueness

The unique combination of bromination and sulfonamide functionality in 5-bromopyridine-3-sulfonamide allows it to participate in diverse

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromopyridine-3-sulfonamide

Dates

Modify: 2023-08-15

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